![molecular formula C8H7N3O B11919816 3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)

3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

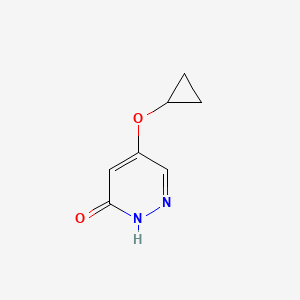

Le 3-Aminoimidazo[1,2-a]pyridine-2-carbaldéhyde est un composé hétérocyclique qui présente un noyau imidazo[1,2-a]pyridine avec un groupe amino en position 3 et un groupe aldéhyde en position 2. Ce composé fait partie d'une classe plus large d'imidazo[1,2-a]pyridines, connues pour leurs applications précieuses dans la synthèse organique et la chimie pharmaceutique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 3-Aminoimidazo[1,2-a]pyridine-2-carbaldéhyde peut être synthétisé par différentes méthodes. Une approche courante implique une réaction de condensation tricomposante en un seul pot de 2-aminopyridines, d'aldéhydes et d'isocyanures dans des conditions de broyage à billes mécanochimique sans solvant. Cette méthode offre des rendements élevés, des conditions réactionnelles douces et des temps de réaction courts .

Une autre méthode implique la cyclocondensation de 2-aminopyridines avec des composés α-halocarbonylés, des composés 1,3-dicarbonylés, des nitrooléfines ou des alcynes. Ce processus peut être réalisé en une seule réaction, ce qui en fait une méthode pratique et efficace pour la synthèse de dérivés d'imidazo[1,2-a]pyridine .

Méthodes de production industrielle

Les méthodes de production industrielle du 3-Aminoimidazo[1,2-a]pyridine-2-carbaldéhyde impliquent généralement des voies de synthèse évolutives et économiques. La réaction de condensation tricomposante en un seul pot mentionnée précédemment est particulièrement adaptée aux applications industrielles en raison de sa simplicité et de son efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le 3-Aminoimidazo[1,2-a]pyridine-2-carbaldéhyde subit diverses réactions chimiques, notamment :

Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique.

Réduction : Le groupe aldéhyde peut être réduit en alcool primaire.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont couramment utilisés.

Substitution : Des nucléophiles tels que les halogénures d'alkyle et les chlorures d'acyle peuvent réagir avec le groupe amino en conditions basiques.

Principaux produits formés

Oxydation : Acide 3-aminoimidazo[1,2-a]pyridine-2-carboxylique.

Réduction : 3-Aminoimidazo[1,2-a]pyridine-2-méthanol.

Substitution : Divers dérivés substitués d'imidazo[1,2-a]pyridine en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Le 3-Aminoimidazo[1,2-a]pyridine-2-carbaldéhyde a une large gamme d'applications dans la recherche scientifique :

Biologie : Il est utilisé dans l'étude des inhibiteurs enzymatiques et des modulateurs de récepteurs.

5. Mécanisme d'action

Le mécanisme d'action du 3-Aminoimidazo[1,2-a]pyridine-2-carbaldéhyde implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu'agent antituberculeux, il cible la synthèse de la paroi cellulaire mycobactérienne et perturbe les processus enzymatiques essentiels. La structure du composé lui permet de se lier aux sites actifs des enzymes, inhibant leur fonction et entraînant la mort des cellules bactériennes .

Mécanisme D'action

The mechanism of action of 3-aminoimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, as an antituberculosis agent, it targets the mycobacterial cell wall synthesis and disrupts essential enzymatic processes. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their function and leading to the death of the bacterial cells .

Comparaison Avec Des Composés Similaires

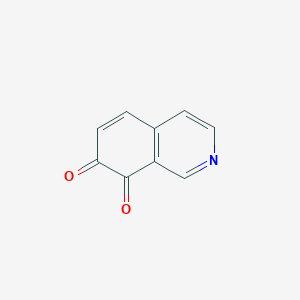

Le 3-Aminoimidazo[1,2-a]pyridine-2-carbaldéhyde peut être comparé à d'autres dérivés d'imidazo[1,2-a]pyridine :

2,7-Diméthylimidazo[1,2-a]pyridine-3-carboxamide : Ce composé présente également une activité antituberculeuse significative, mais diffère par son motif de substitution et son profil d'activité spécifique.

3-Aminoimidazo[1,2-a]pyridine :

Imidazo[1,2-a]pyrazine : Un autre échafaudage polyvalent utilisé dans la synthèse organique et le développement de médicaments, mais avec des propriétés électroniques et stériques différentes.

Ces comparaisons mettent en évidence les caractéristiques uniques du 3-Aminoimidazo[1,2-a]pyridine-2-carbaldéhyde, telles que ses groupes fonctionnels spécifiques et sa réactivité, qui en font un composé précieux dans divers domaines de la recherche et de l'industrie.

Propriétés

Formule moléculaire |

C8H7N3O |

|---|---|

Poids moléculaire |

161.16 g/mol |

Nom IUPAC |

3-aminoimidazo[1,2-a]pyridine-2-carbaldehyde |

InChI |

InChI=1S/C8H7N3O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H,9H2 |

Clé InChI |

FTPHGCVADNPHCB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=NC(=C(N2C=C1)N)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

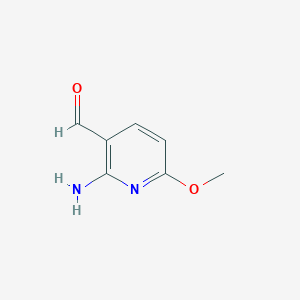

![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11919781.png)

![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)